molecular formula C14H20O5 B1444430 Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate CAS No. 1239587-43-9

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Cat. No.: B1444430
CAS No.: 1239587-43-9
M. Wt: 268.3 g/mol
InChI Key: SPPPJJHYFLCWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a phenoxy group substituted with two hydroxymethyl groups and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate typically involves the esterification of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidation of the hydroxymethyl groups can yield 3,5-bis(formyl)phenoxy pentanoate or 3,5-bis(carboxy)phenoxy pentanoate.

    Reduction: Reduction of the ester group can produce 5-(3,5-bis(hydroxymethyl)phenoxy)pentanol.

    Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3,4-dihydroxyphenoxy)pentanoate
  • Methyl 5-(3,5-dimethoxyphenoxy)pentanoate
  • Methyl 5-(3,5-dimethylphenoxy)pentanoate

Uniqueness

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is unique due to the presence of two hydroxymethyl groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions and modifications that are not possible with other related compounds.

Properties

IUPAC Name

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPJJHYFLCWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Reactant of Route 6
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.